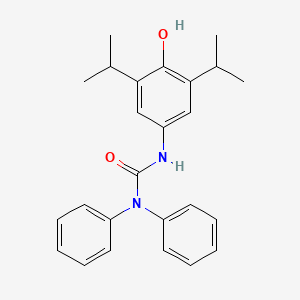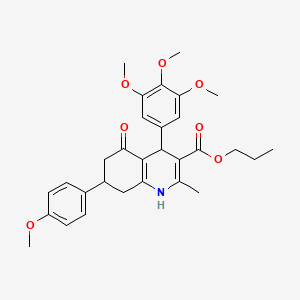
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, also known as HDPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. HDPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea involves the inhibition of protein tyrosine phosphatases. These enzymes play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea can disrupt these processes, leading to the inhibition of cancer cell proliferation and the enhancement of insulin sensitivity.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea inhibits the activity of protein tyrosine phosphatases, leading to the inhibition of cancer cell proliferation. Additionally, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been shown to enhance insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has several advantages for lab experiments, including its ability to inhibit the activity of protein tyrosine phosphatases and its potential applications in cancer therapy and diabetes treatment. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, including the development of new synthesis methods, the identification of its potential applications in other areas of research, and the determination of its safety and efficacy for use in humans. Additionally, further studies are needed to explore the mechanism of action of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea and its potential interactions with other cellular processes.
合成法
Several methods have been used to synthesize N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, including the reaction of 3,5-diisopropylphenol with diphenylurea in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 4-chloro-3,5-diisopropylphenol with diphenylurea in the presence of a base. The resulting product is then treated with a reducing agent, such as sodium borohydride, to obtain N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea.
科学的研究の応用
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been studied for its potential use in the treatment of diabetes, as it has been shown to enhance insulin sensitivity.
特性
IUPAC Name |
3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17(2)22-15-19(16-23(18(3)4)24(22)28)26-25(29)27(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18,28H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFPGKMWCDQHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5206049.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5206063.png)
![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)

![N-{[(1-benzyl-2-phenylethyl)amino]carbonyl}propanamide](/img/structure/B5206073.png)
![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)

![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)
